molecular formula C27H36N2O4 B607387 Etripamil CAS No. 1593673-23-4

Etripamil

Cat. No.: B607387
CAS No.: 1593673-23-4
M. Wt: 452.6 g/mol
InChI Key: VAZNEHLGJGSQEL-MHZLTWQESA-N
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Description

Etripamil is a novel, short-acting, non-dihydropyridine L-type calcium channel blocker. It is primarily developed for the treatment of paroxysmal supraventricular tachycardia and atrial fibrillation with a rapid ventricular rate. This compound is unique due to its intranasal administration, allowing for rapid absorption and onset of action, making it suitable for on-demand therapy outside of a healthcare setting .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etripamil is synthesized through a convergent synthesis approach. The synthesis involves the preparation of two key intermediates, which are then coupled and subjected to reductive amination to form the final product. The synthetic route avoids the use of toxic gases such as potassium cyanide and dimethyl sulfate, making it safer and more scalable for industrial production .

Industrial Production Methods: The industrial production of this compound involves several critical steps:

    Synthesis of Compound 1: This involves the use of trimethyl phosphonoacetate and tert-butoxide in tetrahydrofuran, followed by catalytic hydrogenation using palladium on barium sulfate.

    Synthesis of Compound 2b: This involves the use of 2-bromopropane and methyl acrylate in the presence of sodium hydroxide and tetrabutylammonium bromide.

    Coupling and Reductive Amination: The two intermediates are coupled, followed by reductive amination to form this compound.

Chemical Reactions Analysis

Types of Reactions: Etripamil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields the fully reduced form of this compound .

Scientific Research Applications

Etripamil has several scientific research applications:

Mechanism of Action

Etripamil acts as a non-dihydropyridine L-type calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels, which are primarily found in the heart and blood vessels. This inhibition leads to a decrease in heart rate and contractility, making it effective in treating arrhythmias. This compound enhances atrioventricular refractory periods and slows nodal conduction, which helps restore normal heart rhythm .

Comparison with Similar Compounds

Uniqueness of Etripamil: this compound’s uniqueness lies in its rapid onset of action and intranasal administration, which allows for quick absorption and immediate therapeutic effects. This makes it particularly suitable for on-demand therapy in acute settings, unlike its counterparts which are typically administered orally or intravenously .

Properties

IUPAC Name

methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNEHLGJGSQEL-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593673-23-4
Record name Etripamil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etripamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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